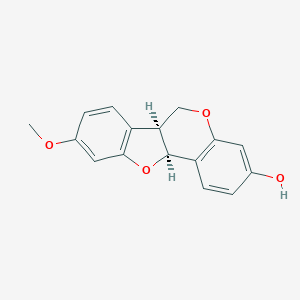

(+)-Medicarpin

Übersicht

Beschreibung

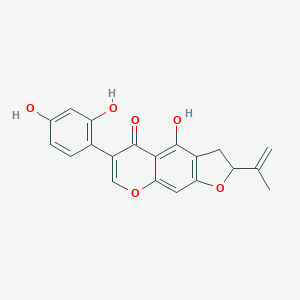

(+)-Medicarpin is a naturally occurring flavonoid found in the root bark of the plant Medicago sativa, commonly known as alfalfa. It belongs to a group of compounds called isoflavonoids, which are known to have antioxidant, anti-inflammatory, and anti-cancer properties. (+)-Medicarpin has been studied extensively for its potential therapeutic applications and has been found to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects in Alzheimer's Disease : Medicarpin has shown potential in treating Alzheimer's disease (AD). It ameliorates cognitive and memory dysfunction and modulates cholinergic metabolism in scopolamine-induced amnesic mice. This effect is highly relevant to neuronal apoptosis and synaptic plasticity (Li et al., 2021).

Potential in Erythropoietin-Deficient Diseases : The first asymmetric total synthesis of (+)-Medicarpin has been achieved, paving the way for research into its role as an erythropoietin inducer for erythropoietin-deficient diseases (Yang et al., 2017).

Lipolysis in Brown Adipocytes : Medicarpin induces lipolysis via activation of Protein Kinase A in brown adipocytes, promoting the release of glycerol. This suggests its potential for body fat reduction research (Imran et al., 2018).

Impact on Seed Germination and Growth : Medicarpin contributes to the inhibition of alfalfa emergence and seedling growth, indicating its role in plant physiology and inter-species interactions (Dornbos et al., 1990).

Role in Obesity Treatment : Medicarpin has been identified as a small-molecule inducer of adipocyte differentiation, potentially useful in therapeutics against obesity or related metabolic disorders (Imran et al., 2017).

Nonestrogenic Bone Conserving Effects : Medicarpin exhibits direct and indirect inhibitory effects on osteoclastogenesis, contributing to bone conservation in ovariectomized mice without estrogenic activity (Tyagi et al., 2010).

Healing Cortical Bone Defects : Medicarpin promotes bone healing and new bone formation by activating the Wnt/canonical and notch signaling pathways (Dixit et al., 2015).

Ameliorating Brain Injury in Cerebral Ischemia : Medicarpin has shown neuroprotective effects in a murine model of cerebral ischemia, reducing brain infarction and preserving the blood-brain barrier (Chern et al., 2021).

Metal Detoxification in Plants : Medicarpin's accumulation and excretion in response to metals and selenium in fenugreek seedlings suggest a role in metal and selenium detoxification (Matsouka et al., 2011).

Cognitive Improvement : Medicarpin has demonstrated an ameliorative effect on scopolamine-induced cognitive impairment in mice, suggesting potential for treating neurological disorders like Alzheimer’s and Parkinson’s disease (Oh et al., 2023).

Molecular Target in Osteoblast Cells : Medicarpin targets GRP78 in osteoblast cells, inhibiting ER stress-induced apoptosis and promoting cell survival, which is beneficial for bone health (Kureel et al., 2016).

Protection Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury : Medicarpin protects cerebral microvascular endothelial cells from oxygen-glucose deprivation/reoxygenation-induced injury through the PI3K/Akt/FoxO pathway (Wang et al., 2021).

Eigenschaften

IUPAC Name |

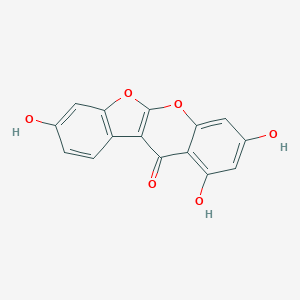

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872005 | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Medicarpin | |

CAS RN |

33983-40-3, 33983-39-0 | |

| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Medicrpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

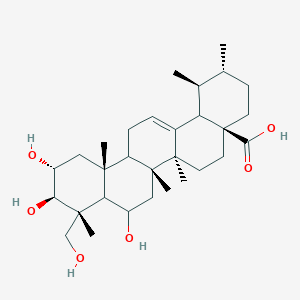

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.